3-(1H-pyrazol-1-ylmethyl)benzoic acid
Übersicht
Beschreibung
3-(1H-pyrazol-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a pyrazolylmethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-ylmethyl)benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with pyrazole. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
3-(Chloromethyl)benzoic acid+PyrazoleK2CO3, DMF, heat3-(1H-pyrazol-1-ylmethyl)benzoic acid
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-pyrazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.
Substitution: The pyrazolylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1H-pyrazol-1-ylmethyl)benzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of target proteins. The pyrazole ring can interact with amino acid residues through hydrogen bonding and π-π interactions, influencing the activity of the target enzyme or protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-imidazol-1-ylmethyl)benzoic acid
- 3-(1H-triazol-1-ylmethyl)benzoic acid
- 3-(1H-tetrazol-1-ylmethyl)benzoic acid
Uniqueness
3-(1H-pyrazol-1-ylmethyl)benzoic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biologische Aktivität
3-(1H-pyrazol-1-ylmethyl)benzoic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , and its structure features a benzoic acid moiety linked to a pyrazole ring. The synthetic pathways typically involve the reaction of benzoic acid derivatives with hydrazine derivatives to form the pyrazole core, followed by functionalization to yield the target compound .
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it has shown promising results in several areas:
- Antitumor Activity : Studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For example, compounds related to this compound have demonstrated inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer cell proliferation . The IC50 value for PTP1B inhibition was reported at 0.51 µM, indicating potent activity.
- Cytotoxicity : Research involving human breast cancer cell lines (MCF7) revealed that certain pyrazole derivatives can reduce cell viability significantly, with IC50 values comparable to established chemotherapeutics like cisplatin . This suggests potential as an adjunct therapy in cancer treatment.
- Anti-inflammatory and Antimicrobial Properties : Pyrazole derivatives have also been explored for their anti-inflammatory and antimicrobial activities. They have been shown to inhibit various bacterial strains and reduce inflammatory responses in vitro, making them candidates for further development as therapeutic agents .
Table 1: Biological Activities of this compound Derivatives
Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
PTP1B Inhibition | - | 0.51 | |
Cytotoxicity | MCF7 | 6.3 | |
Antimicrobial | Various Bacteria | Varies | |
Anti-inflammatory | - | Varies |
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of various pyrazole derivatives, including this compound, against MCF7 breast cancer cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity, suggesting that structural modifications could optimize therapeutic outcomes .
Case Study 2: PTP1B Inhibition Mechanism
In vitro assays demonstrated that the copper(II) complex of a related pyrazole derivative inhibited PTP1B activity noncompetitively. This finding highlights the potential mechanism through which pyrazole-based compounds exert their antitumor effects, warranting further investigation into their structure-activity relationships (SAR) .
Eigenschaften
IUPAC Name |
3-(pyrazol-1-ylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYNAPRDOSIHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361421 | |
Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562803-68-3 | |
Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.